1,3,5(10)-Estratriene 3,17beta-disulfate
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Overview
Description
Beta-Estradiol 3,17-disulfate dipotassium salt: is a synthetic conjugated estrogen compound. It is a derivative of beta-estradiol, a naturally occurring estrogen hormone. The compound is characterized by the presence of two sulfate groups attached to the 3 and 17 positions of the beta-estradiol molecule, with potassium ions balancing the charge. This modification enhances its solubility and stability, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Estradiol 3,17-disulfate dipotassium salt typically involves the sulfonation of beta-estradiol. The process includes the following steps:
Sulfonation: Beta-estradiol is reacted with sulfur trioxide or chlorosulfonic acid to introduce sulfate groups at the 3 and 17 positions.
Neutralization: The resulting disulfate ester is neutralized with potassium hydroxide to form the dipotassium salt
Industrial Production Methods: Industrial production of beta-Estradiol 3,17-disulfate dipotassium salt follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous Flow Reactors: To ensure consistent reaction conditions and high throughput.
Purification Steps: Including crystallization and filtration to obtain the pure compound
Chemical Reactions Analysis
Types of Reactions: Beta-Estradiol 3,17-disulfate dipotassium salt undergoes various chemical reactions, including:
Hydrolysis: The sulfate groups can be hydrolyzed under acidic or basic conditions to yield beta-estradiol.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride
Major Products:
Hydrolysis: Beta-estradiol.
Oxidation: Various oxidized derivatives of beta-estradiol.
Reduction: Reduced forms of beta-estradiol
Scientific Research Applications
Beta-Estradiol 3,17-disulfate dipotassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of estrogen receptor interactions and hormone signaling pathways.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and cancer treatment.
Industry: Utilized in the formulation of pharmaceuticals and as a reference material in quality control
Mechanism of Action
The mechanism of action of beta-Estradiol 3,17-disulfate dipotassium salt involves its interaction with estrogen receptors. Upon hydrolysis, the released beta-estradiol binds to estrogen receptors, initiating a cascade of cellular events. This includes the activation of gene transcription and modulation of various signaling pathways. The compound also selectively inhibits glutathione S-transferases, enzymes involved in detoxification processes .
Comparison with Similar Compounds
- Beta-Estradiol 3-sulfate sodium salt
- Beta-Estradiol 17-sulfate sodium salt
- Estrone 3-sulfate sodium salt
- Beta-Estradiol 3-benzoate
- Beta-Estradiol 17-(beta-D-glucuronide) sodium salt
Comparison: Beta-Estradiol 3,17-disulfate dipotassium salt is unique due to the presence of two sulfate groups, which enhance its solubility and stability compared to other single-sulfate or glucuronide derivatives. This makes it particularly useful in applications requiring high solubility and stability .
Properties
Molecular Formula |
C18H22K2O8S2 |
---|---|
Molecular Weight |
508.7 g/mol |
IUPAC Name |
dipotassium;[(8R,9S,13S,14S,17S)-13-methyl-3-sulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] sulfate |
InChI |
InChI=1S/C18H24O8S2.2K/c1-18-9-8-14-13-5-3-12(25-27(19,20)21)10-11(13)2-4-15(14)16(18)6-7-17(18)26-28(22,23)24;;/h3,5,10,14-17H,2,4,6-9H2,1H3,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2/t14-,15-,16+,17+,18+;;/m1../s1 |
InChI Key |
ZOLCNSXOMUFGIY-LBARCDFESA-L |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[K+].[K+] |
Canonical SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
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